N-benzyl-2-methyl-1-[(4-methylphenyl)sulfonyl]indoline-5-sulfonamide
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Overview
Description
N-BENZYL-2-METHYL-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a benzyl group, a methyl group, and a sulfonyl group attached to an indole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-METHYL-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other cyclization methods.
Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.
Final Assembly: The final compound is obtained by combining the intermediate products under specific reaction conditions, such as temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-METHYL-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzyl or sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating infections or other diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-BENZYL-2-METHYL-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptor Activity: Interacting with receptors to alter cellular signaling pathways.
Disrupting Cellular Processes: Affecting critical cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-2-METHYL-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE: Unique due to its specific substitution pattern and potential biological activities.
Other Sulfonamides: Compounds with similar sulfonyl groups but different substituents on the indole ring.
Indole Derivatives: Compounds with similar indole ring systems but different functional groups.
Uniqueness
The uniqueness of N-BENZYL-2-METHYL-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N2O4S2 |
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Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-benzyl-2-methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C23H24N2O4S2/c1-17-8-10-21(11-9-17)31(28,29)25-18(2)14-20-15-22(12-13-23(20)25)30(26,27)24-16-19-6-4-3-5-7-19/h3-13,15,18,24H,14,16H2,1-2H3 |
InChI Key |
CQYCBJSFPNNIFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)C=CC(=C2)S(=O)(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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